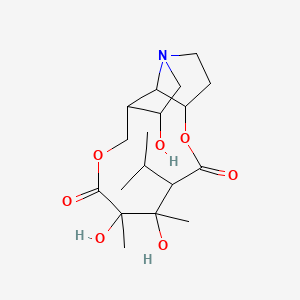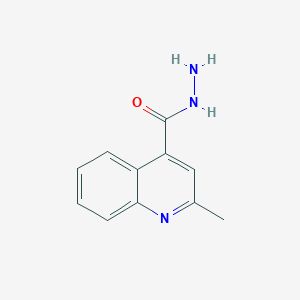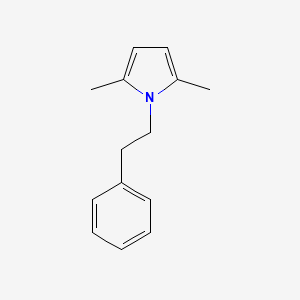
Phenazolam
Descripción general
Descripción
Fenazolam, también conocido como Clobromazolam o DM-II-90, es un derivado de benzodiazepina que actúa como un potente sedante e hipnótico. Se sintetizó por primera vez a principios de la década de 1980, pero nunca se desarrolló para uso médico. Fenazolam ha aparecido en el mercado de drogas ilícitas como una droga de diseño y es conocido por sus fuertes efectos sedantes .
Mecanismo De Acción
Fenazolam ejerce sus efectos actuando como un modulador alostérico positivo del receptor del ácido gamma-aminobutírico (GABA). Mejora los efectos inhibitorios del GABA, lo que lleva a un aumento de la sedación y los efectos hipnóticos. Los objetivos moleculares incluyen el receptor GABA-A, donde Fenazolam se une y potencia la respuesta del receptor al GABA .
Análisis Bioquímico
Biochemical Properties
Phenazolam is classified as a novel benzodiazepine . Benzodiazepines are central nervous system depressants . They interact with gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the effect of GABA, a neurotransmitter that inhibits the activity of neurons . This interaction results in the sedative and hypnotic effects of this compound .
Cellular Effects
This compound, like other benzodiazepines, influences cell function by modulating the activity of GABA receptors . By enhancing the inhibitory effect of GABA, this compound can decrease neuronal excitability, leading to its sedative and hypnotic effects
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to GABA receptors, specifically at the benzodiazepine site on these receptors . This binding enhances the effect of GABA, leading to increased inhibition of neuronal activity
Metabolic Pathways
The metabolic pathways of this compound are not well-characterized. Benzodiazepines typically undergo phase I metabolism, which involves hydroxylation and other reactions catalyzed by cytochrome P450 enzymes
Métodos De Preparación
Fenazolam se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. La ruta sintética generalmente implica la formación de la estructura central triazolobenzodiazepina. Un método común incluye la condensación de 2-clorobenzofenona con hidracina para formar el intermedio, que luego se cicla con reactivos apropiados para producir Fenazolam
Análisis De Reacciones Químicas
Fenazolam experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Fenazolam puede oxidarse para formar varios metabolitos. Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Las reacciones de reducción pueden convertir Fenazolam en sus formas reducidas utilizando reactivos como hidruro de aluminio y litio.
Sustitución: Fenazolam puede sufrir reacciones de sustitución, particularmente en las posiciones de bromo y cloro, utilizando reactivos nucleófilos.
Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y desclorados .
Aplicaciones Científicas De Investigación
Fenazolam tiene varias aplicaciones de investigación científica, principalmente en los campos de la química, la biología y la ciencia forense:
Química: Utilizado como estándar de referencia en química analítica para la identificación y cuantificación de benzodiazepinas.
Biología: Se ha estudiado por sus efectos en el sistema nervioso central y sus posibles interacciones con otros neurotransmisores.
Ciencia forense: Utilizado en estudios toxicológicos para comprender su metabolismo y detectar su presencia en muestras biológicas.
Comparación Con Compuestos Similares
Fenazolam es estructuralmente similar a otras benzodiazepinas como Bromazolam, Triazolam y Flubromazolam. En comparación con estos compuestos, Fenazolam se destaca por su mayor potencia y mayor duración de acción. Aquí hay una comparación con compuestos similares:
Bromazolam: Efectos sedantes similares, pero con una duración de acción más corta.
Triazolam: Utilizado médicamente por sus efectos hipnóticos, pero menos potente que Fenazolam.
Flubromazolam: Conocido por su extrema potencia y efectos duraderos, similares a Fenazolam
La singularidad de Fenazolam radica en su combinación de alta potencia y larga duración, lo que lo convierte en un tema de interés tanto en la investigación científica como en los estudios forenses.
Propiedades
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTCFAZTKZDYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236191 | |
| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87213-50-1 | |
| Record name | Phenazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087213501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AVB9ZZ4ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1607483.png)



![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)





